molecular formula C14H11N3O3S B3021529 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one CAS No. 294893-24-6

2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one

Cat. No. B3021529
CAS RN: 294893-24-6
M. Wt: 301.32 g/mol
InChI Key: TZNQICICOBQVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one, also known as INH14, is a novel small molecule that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and COX-2 enzyme. 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation and oxidative stress, protection against neuronal damage, and improvement of cognitive function. 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one has also been shown to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to cells or animals. Another advantage is its ability to target multiple signaling pathways and enzymes, making it a potential therapeutic agent for various diseases. However, one limitation is the limited availability of 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one, which may make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for the study of 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its dosing and administration. Additionally, further studies are needed to better understand the exact mechanism of action of 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one and its potential side effects.

Scientific Research Applications

2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In inflammation research, 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one has been shown to reduce inflammation and oxidative stress. In neurodegenerative disorder research, 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

4-hydroxy-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-11(7-21-14-16-12(19)5-13(20)17-14)9-6-15-10-4-2-1-3-8(9)10/h1-6,15H,7H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNQICICOBQVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NC(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one
Reactant of Route 5
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one
Reactant of Route 6
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.